Guanoctine hydrochloride
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Overview
Description
Guanoctine Hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is a derivative of guanidine, a strong organic base, and is often used in research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanoctine Hydrochloride can be synthesized through the reaction of cyanamide and guanidine under high-temperature conditions. This reaction typically occurs in a solution or melt, where cyanamide reacts with guanidine to form the desired product . Another method involves the reaction of biguanides with carboxylic acid derivatives, although this method often results in lower yields and requires the use of excess reagents .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-step process. The first step is the reaction of dicyandiamide with ammonium salts to form guanidinium salts. In the second step, these salts are treated with a base such as sodium methoxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Guanoctine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form guanidinium derivatives.
Reduction: It can be reduced to form simpler amine compounds.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include guanidinium derivatives, amine compounds, and various substituted guanidines .
Scientific Research Applications
Guanoctine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Guanoctine Hydrochloride involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is primarily due to its ability to act as a strong base and interact with various enzymes and receptors in the body .
Comparison with Similar Compounds
Guanidine Hydrochloride: Similar in structure and properties, used in protein denaturation and as a reagent in organic synthesis.
Biguanide: Used in the treatment of diabetes and as an antimicrobial agent.
Urea: Used in fertilizers and as a raw material in the chemical industry.
Uniqueness: Guanoctine Hydrochloride is unique due to its specific applications in muscle weakness treatment and its strong chaotropic properties, which make it particularly useful in protein studies .
Properties
CAS No. |
1070-95-7 |
---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |
InChI Key |
QRFSLMLESAIOMB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
1070-95-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Guanoctine hydrochloride; A 7283; A-7283; A7283 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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